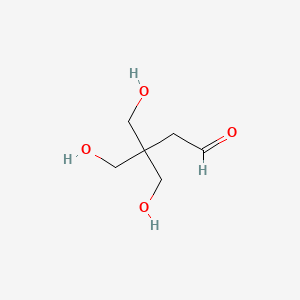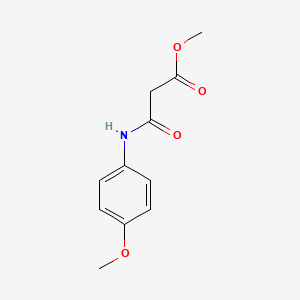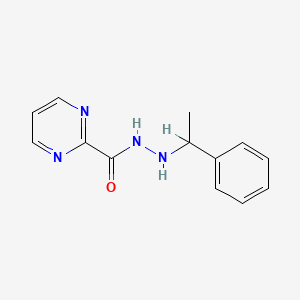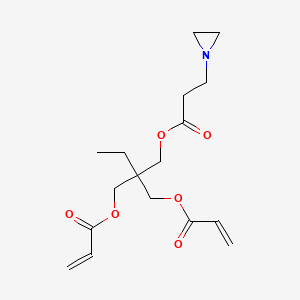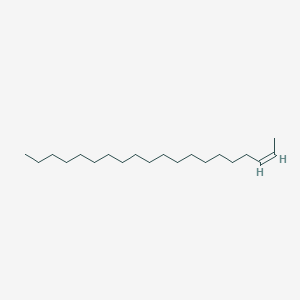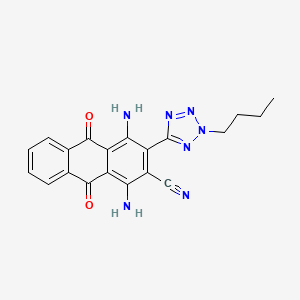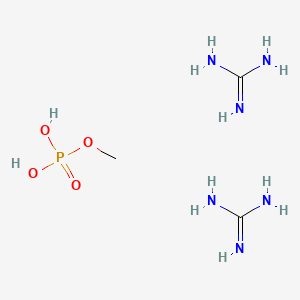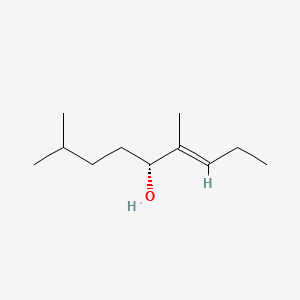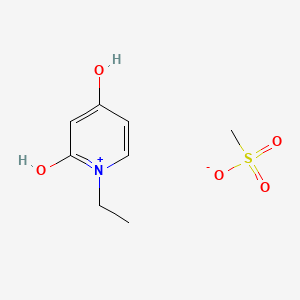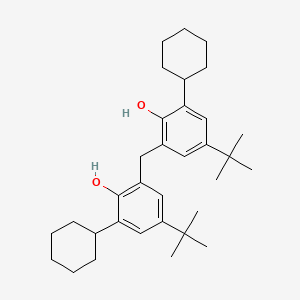
2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation. The compound has a molecular formula of C₃₃H₄₈O₂ and a molecular weight of 476.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) typically involves the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism where the methylene bridge is formed between two phenolic units .
Industrial Production Methods
Industrial production of this compound often employs a solid-phase preparation method. This involves the direct reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research and industrial applications:
Chemistry: As an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Used in the rubber and plastic industries to enhance the oxidation stability of materials
Wirkmechanismus
The antioxidant activity of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade materials. The compound targets reactive oxygen species and other free radicals, interrupting their propagation and protecting the integrity of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is unique due to its cyclohexyl groups, which provide enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring high oxidative stability .
Eigenschaften
CAS-Nummer |
55252-55-6 |
|---|---|
Molekularformel |
C33H48O2 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl]-6-cyclohexylphenol |
InChI |
InChI=1S/C33H48O2/c1-32(2,3)26-18-24(30(34)28(20-26)22-13-9-7-10-14-22)17-25-19-27(33(4,5)6)21-29(31(25)35)23-15-11-8-12-16-23/h18-23,34-35H,7-17H2,1-6H3 |
InChI-Schlüssel |
YUPWBJDKWZQHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



